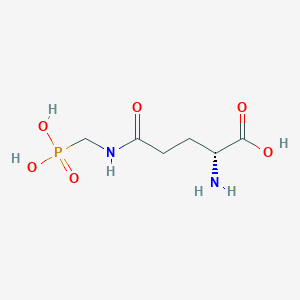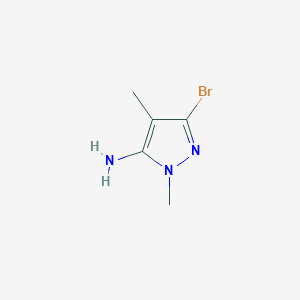![molecular formula C7H5BrIN3 B12841182 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The molecular formula of this compound is C7H4BrIN2, and it has a molecular weight of 322.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine typically involves the iodination of 6-bromoimidazo[1,2-a]pyridine. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in acetonitrile (ACN) as the solvent. The reaction is carried out at room temperature for a specified duration, followed by purification steps to isolate the desired product .
Example Reaction:
Starting Material: 6-Bromoimidazo[1,2-a]pyridine
Reagent: N-iodosuccinimide (NIS)
Solvent: Acetonitrile (ACN)
Conditions: Room temperature, 1 hour
Yield: 96%
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Chemical Synthesis: It is employed in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Pharmaceutical Research: Researchers explore its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine
- 3-Iodoimidazo[1,2-a]pyridine
- 6-Phenylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine is unique due to the presence of both bromine and iodine atoms, which can be selectively modified to create a wide range of derivatives. This dual halogenation provides versatility in chemical synthesis and potential for diverse biological activities .
Properties
Molecular Formula |
C7H5BrIN3 |
|---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C7H5BrIN3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2 |
InChI Key |
UNHRNEAXMQIEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)



